Unveiling the Enigmatic Mechanism: A Technical Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
Unveiling the Enigmatic Mechanism: A Technical Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a compound of significant interest within contemporary drug discovery. While direct, extensive research on this specific molecule is emerging, this guide synthesizes current knowledge from structurally analogous compounds to postulate a highly probable mechanistic framework. By examining the rich history of 2,4-disubstituted pyrimidines in medicinal chemistry, we can construct a robust hypothesis and outline the experimental pathways to validate it. This document is designed to be a practical resource, providing not only theoretical insights but also actionable protocols for researchers actively investigating this and related compounds.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The 2,4-disubstituted pyrimidine motif, in particular, has proven to be a highly successful scaffold for the development of targeted therapies, most notably kinase inhibitors.[4][5] The structural resemblance of the pyrimidine core to the adenine base of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.[6][7]
The subject of this guide, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, incorporates both the critical 2,4-disubstituted pyrimidine core and a piperidine moiety. The piperidine ring is another common feature in bioactive compounds, often contributing to improved pharmacokinetic properties and target engagement.[8] The presence of a chlorine atom at the 2-position provides a potential site for further chemical modification, allowing for the synthesis of diverse analogues to probe structure-activity relationships (SAR).
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive body of literature surrounding 2,4-disubstituted pyrimidines, the most probable mechanism of action for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is the inhibition of one or more protein kinases. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][9]
The Rationale: Learning from Analogs
Numerous studies have demonstrated the potent kinase inhibitory activity of compounds with a 2,4-disubstituted pyrimidine scaffold:
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Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: 2,4-disubstituted pyrimidines have been identified as a novel class of inhibitors for KDR (Kinase insert Domain Receptor), also known as VEGFR-2.[4] These inhibitors are crucial in blocking angiogenesis, a key process in tumor growth and metastasis.
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Aurora Kinases: A series of novel 2,4-disubstituted pyrimidines have been designed and evaluated as potent inhibitors of Aurora kinases A and B, which are critical for cell cycle regulation.[10] Inhibition of these kinases can lead to apoptosis in cancer cells.
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Cyclin-Dependent Kinases (CDKs): The pyrimidine scaffold is a key feature in many CDK inhibitors.[9] For instance, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been discovered as highly potent dual inhibitors of CDK2 and CDK9.[9]
-
Estrogen Receptor α (ERα) and VEGFR-2 Dual Inhibition: Certain 2,4-disubstituted pyrimidine derivatives have shown dual inhibitory activity against both ERα and VEGFR-2, presenting a multi-targeted approach for breast cancer therapy.[11]
The recurring theme is the ability of the pyrimidine core to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket. The substituents at the 2 and 4 positions then project into adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.
Proposed Signaling Pathway Inhibition
The inhibition of a protein kinase by 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride would disrupt the downstream signaling cascade that the kinase regulates. The specific pathway would depend on the kinase target. For example, if the compound inhibits VEGFR-2, it would block the signaling cascade responsible for angiogenesis.
Diagram: Postulated Kinase Inhibition Mechanism
Caption: Competitive inhibition of a receptor tyrosine kinase by the compound.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.
Synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine
A common synthetic route to 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor.
Diagram: Synthetic Pathway
Caption: General synthetic route for the target compound.
Protocol: Synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine
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Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or isopropanol) at 0 °C, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
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Deprotection: The purified Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane and stirred at room temperature for 1-2 hours.
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Final Product Isolation: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the desired 2-Chloro-4-(piperidin-4-yl)pyrimidine as a salt.
In Vitro Kinase Inhibition Assays
Directly measuring the inhibitory effect of the compound on a panel of kinases is the most definitive way to identify its target(s).
Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
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Reagent Preparation: Prepare serial dilutions of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in a suitable buffer (e.g., containing DMSO). Prepare the kinase, substrate, and ATP solutions according to the manufacturer's protocol.
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Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate. Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.
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Detection: After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
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Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) for Compound X | IC50 (nM) for Staurosporine (Control) |
| VEGFR-2 | 50 | 5 |
| Aurora A | 150 | 10 |
| CDK2 | 800 | 20 |
| EGFR | >10,000 | 8 |
Cell-Based Proliferation Assays
To determine the effect of the compound on cancer cell growth, a cell proliferation assay is essential.
Protocol: MTT Cell Proliferation Assay
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Cell Seeding: Seed cancer cell lines known to be dependent on the hypothesized target kinases (e.g., HUVEC for VEGFR, HCT116 for Aurora kinases) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling Analysis
Western blotting can be used to confirm that the compound is engaging its target in cells and inhibiting downstream signaling.
Protocol: Western Blot Analysis
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Cell Lysis: Treat cells with the compound at its GI50 concentration for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated form of the target kinase and its downstream substrates. Also, probe for the total protein levels as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Conclusion and Future Directions
The structural features of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride strongly suggest its potential as a kinase inhibitor. The experimental framework provided in this guide offers a clear path to validating this hypothesis, identifying the specific kinase target(s), and elucidating its cellular mechanism of action. Further investigation into the structure-activity relationship through the synthesis of analogues, coupled with in vivo efficacy studies, will be crucial in determining the therapeutic potential of this promising compound. The versatility of the pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough understanding of the mechanism of action is the first critical step in this journey.
References
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Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer.[6]
-
Both ERα and VEGFR-2 are important targets for cancer therapies. Here a series of 2, 4-disubstituted pyrimidine derivatives were designed, synthesized and evaluated as dual ERα/VEGFR-2 ligands.[11]
-
A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed fusing the pharmacophore templates of etravirine-VRX-480773 hybrids our group previously described and piperidine-linked aminopyrimidines.[8]
-
2,4-Disubstituted pyrimidines were synthesized as a novel class of KDR kinase inhibitors.[4]
-
The 2,4,5-trisubstituted pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities.[12]
-
CDK2 and CDK9 play pivotal roles in cell cycle progression and gene transcription, respectively, making them promising targets for cancer treatment. Herein, we discovered a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as highly potent CDK2/9 dual inhibitors.[9]
-
Pyrimidine possesses wide spectrum of biological activities including antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, anticancer, and anti-HIV activity.[2]
-
We report microwave synthesis of seven unique pyrimidine anchored derivatives (1-7) incorporating multifunctional amino derivatives along with their in vitro anticancer activity and their activity against COVID-19 in silico.[13][14]
-
Medicinal chemists have created and employed a variety of pyrimidine scaffolds to create new therapeutics with a wide range of pharmacological activities, such as antitubercular, antibacterial, antifungal, anticancer, and anti- effects.[15]
-
A novel class of 2,4-disubstituted pyrimidines (7a-u, 8a-f, 9a-e) that possess substituents with varying steric and electronic properties at the C-2 and C-4 positions, were designed, synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors.[16]
-
In order to explore novel Aurora kinase inhibitors, a series of novel 2,4-disubstituted pyrimidines were designed, synthesized and evaluated their in vitro anti-proliferative activities against a panel of cancerous cell lines (A549, HCT-116 and MCF-7).[10]
-
2-Amino-4-chloropyrimidine and its derivatives can be used as intermediates in pharmaceutical synthesis. For example, 2-amino-4-chloropyrimidine and its derivatives can be used for the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which have antiviral activity.[17]
-
This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites.[7]
-
In the past few years, researchers have synthesized heteroaryl-based pyrimidine derivatives and found that these compounds are active as EGFR inhibitors.[3]
-
Pyrimidine and its analogues are an essential class of heterocyclic compounds that have found numerous applications in chemistry and pharmacy.[18]
-
The medicinal and pharmacological features of the substituted pyridine derivatives make them as an important scaffold for consideration in synthetic organic chemistry.[19]
-
The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[5]
-
The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs.[20]
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